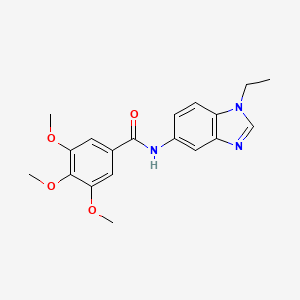![molecular formula C26H18ClNO7 B11566324 2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11566324.png)
2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety, a chloro-substituted phenyl group, and a chromeno-pyrrole core
Preparation Methods
The synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, typically starting with the preparation of the benzodioxole and chromeno-pyrrole intermediates. One common synthetic route includes:
Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Synthesis of the Chromeno-Pyrrole Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrrole structure.
Final Coupling and Functionalization: The benzodioxole intermediate is then coupled with the chromeno-pyrrole core, followed by chlorination and methoxylation to yield the final compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed on the aromatic rings, introducing new functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and varying temperatures and pressures to control the reaction kinetics.
Scientific Research Applications
2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways, providing insights into biochemical processes.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Pharmaceutical Development: Research is ongoing to explore its potential as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the polymerization of tubulin, disrupting microtubule dynamics and causing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:
2-(1,3-Benzodioxol-5-ylmethyl)-1,3-dioxo-5-isoindolinecarboxylic acid: This compound shares the benzodioxole moiety but differs in its core structure and functional groups.
3,4-Bis(1,3-benzodioxol-5-ylmethyl)dihydro-2(3H)-furanone: Another compound with a benzodioxole moiety, but with a different core structure and reactivity.
1,4-Benzodioxin-2-methanol, 2,3-dihydro-: This compound has a similar benzodioxole structure but lacks the chromeno-pyrrole core.
Properties
Molecular Formula |
C26H18ClNO7 |
|---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H18ClNO7/c1-32-20-9-14(3-5-17(20)29)23-22-24(30)16-10-15(27)4-7-18(16)35-25(22)26(31)28(23)11-13-2-6-19-21(8-13)34-12-33-19/h2-10,23,29H,11-12H2,1H3 |
InChI Key |
RQBLFSVAMWWEKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11566242.png)
![N'-[(E)-(Naphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11566243.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11566247.png)
![3-(4-Chlorophenyl)-2-methyl-5-pyridin-3-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11566252.png)
![2-chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B11566255.png)
![N-(1-{N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11566260.png)
![2-[(E)-[(4-Ethoxyphenyl)imino]methyl]-6-iodo-4-methylphenol](/img/structure/B11566272.png)
![4-{[(1-benzyl-1H-indol-3-yl)methyl]amino}benzoic acid](/img/structure/B11566274.png)
![methyl 4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzoate](/img/structure/B11566278.png)
![(3E)-3-{[2-(4-Bromo-3-methylphenoxy)acetamido]imino}-N-(4-acetamidophenyl)butanamide](/img/structure/B11566292.png)

![N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11566300.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11566307.png)
![2-(4-chloroanilino)-N-[(E)-(2-hydroxyphenyl)methyleneamino]acetamide](/img/structure/B11566316.png)
